molecular formula C15H14N2O2S B2601826 (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799782-86-8

(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2601826
CAS No.: 799782-86-8
M. Wt: 286.35
InChI Key: PSOITZFJSOZALM-QINSGFPZSA-N
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Description

(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the following steps:

  • Formation of the Thiazolidine Ring: : The initial step involves the reaction of 2-methylbenzylamine with carbon disulfide and a base such as sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidine ring.

  • Introduction of the Oxo Group: : The thiazolidine derivative is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group at the 4-position of the ring.

  • Formation of the Ylidene Group: : The final step involves the condensation of the oxidized thiazolidine with ethyl cyanoacetate under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxo groups, converting them into hydroxyl groups under mild conditions using reagents like sodium borohydride.

  • Substitution: : The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the nitrile group, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets through its functional groups makes it a promising lead compound.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents on the thiazolidine ring.

Uniqueness

(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the specific combination of functional groups and the (Z)-configuration, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to other thiazolidine derivatives.

By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(2Z)-2-[5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-5-3-4-6-11(9)7-13-14(19)17-15(20-13)12(8-16)10(2)18/h3-6,13H,7H2,1-2H3,(H,17,19)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOITZFJSOZALM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)NC(=C(C#N)C(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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